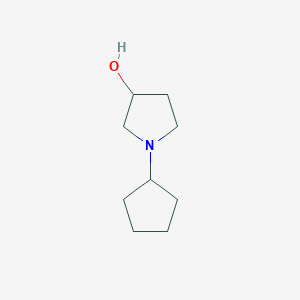

1-Cyclopentylpyrrolidin-3-ol

Description

Structural Context within Nitrogen Heterocycles

Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. wikipedia.org Nitrogen-containing heterocycles are particularly significant, forming the core of countless natural products and synthetic drugs. mdpi.comtandfonline.com 1-Cyclopentylpyrrolidin-3-ol belongs to the class of saturated nitrogen heterocycles, specifically a derivative of pyrrolidine (B122466), also known as tetrahydropyrrole. tandfonline.comwikipedia.org

The pyrrolidine ring is a five-membered saturated scaffold, which confers several important structural features. nih.govresearchgate.net Unlike flat aromatic rings, the sp³-hybridized carbon atoms in the pyrrolidine ring result in a non-planar, three-dimensional structure. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," allows the scaffold to explore a wider pharmacophore space, which is a crucial attribute in drug design. nih.govresearchgate.net The pyrrolidine nucleus is a common feature in numerous alkaloids, such as nicotine (B1678760) and hygrine, as well as in essential amino acids like proline and hydroxyproline. wikipedia.org

In the specific case of this compound, the core pyrrolidine structure is functionalized at two positions. The cyclopentyl group is attached to the nitrogen atom (position 1), influencing the compound's steric profile and basicity. The hydroxyl (-OH) group at position 3 provides a reactive site for further chemical modifications, such as etherification or esterification, enabling its use as a versatile synthetic intermediate.

Overview of Synthetic Utility in Academic Research

The synthetic value of this compound lies in its role as a "building block" for constructing more elaborate molecules. cymitquimica.com Academic and industrial research leverages this compound as a precursor, particularly in the field of medicinal chemistry.

A notable application of this compound is in the synthesis of novel antiviral agents. In studies aimed at developing inhibitors of SARS-CoV-2 replication, this compound was used as a key intermediate. kuleuven.bemdpi.com Researchers prepared a series of 1-heteroaryl-2-alkoxyphenyl analogs to investigate their antiviral properties. kuleuven.bemdpi.com In this context, this compound was used to introduce the N-cyclopentylpyrrolidinoxy moiety into the target molecules, often through reactions like the Mitsunobu reaction, which forms an ether linkage from the hydroxyl group. mdpi.com The resulting compounds were then evaluated for their ability to interfere with viral entry. kuleuven.bemdpi.com

The table below summarizes a key research finding demonstrating the compound's utility.

| Starting Material | Synthetic Goal | Research Area | Reference |

| This compound | Synthesis of 1-heteroaryl-2-(1-cyclopentylpyrrolidin-3-yloxy)phenyl analogs | Antiviral (Coronaviruses) | kuleuven.be, mdpi.com |

This utility is not limited to a single application. The presence of both a secondary amine (within the ring structure before N-substitution) and a hydroxyl group makes pyrrolidin-3-ol derivatives versatile intermediates for creating diverse chemical libraries to screen for various biological activities.

Historical Perspective on Pyrrolidine Chemistry and its Cyclopentyl Derivatives

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The pyrrolidine ring was first identified as a core structure in many alkaloids isolated from plants in the late 19th and early 20th centuries. mdpi.comwikipedia.org The elucidation of the structure of nicotine, which contains an N-methylpyrrolidine ring, was a significant milestone. wikipedia.org This discovery spurred interest in the synthesis and reactivity of this heterocyclic system.

Early synthetic efforts focused on methods to construct the pyrrolidine ring itself. Over the decades, a vast array of synthetic strategies has been developed, ranging from the cyclization of acyclic precursors to the functionalization of pre-existing pyrrolidine rings like proline. mdpi.comnih.gov The development of stereoselective synthesis methods has been particularly important, as the stereochemistry of substituents on the pyrrolidine ring can dramatically influence biological activity. nih.govresearchgate.net

The synthesis of specifically substituted pyrrolidines, such as those bearing a cyclopentyl group, represents a more modern area of focus. The creation of N-alkylated pyrrolidines, including N-cyclopentyl derivatives, became more systematic with the advancement of synthetic methodologies. Research from the early 2000s, for example, explored radical cyclization cascades to create complex anellated (fused-ring) pyrrolidines, including those derived from cyclopentyl-substituted amines. publish.csiro.au More recent studies have focused on highly efficient and enantioselective methods for producing substituted pyrrolidines, reflecting the ongoing demand for structurally diverse and stereochemically pure compounds for drug discovery programs. whiterose.ac.ukwhiterose.ac.uk The synthesis of a cyclopentyl-substituted pyrrolidine was reported as part of a study on the enantioselective synthesis of various pyrrolidine rings via gold-catalyzed cycloisomerization, highlighting the sophisticated chemical technology now applied to this class of compounds. whiterose.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMBQDVMFINMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Established Synthetic Methodologies for 1 Cyclopentylpyrrolidin 3 Ol

Reductive Amination Routes from Pyrrolidin-3-ol Precursors

Reductive amination is a cornerstone in the synthesis of amines, offering a reliable method for forming carbon-nitrogen bonds. harvard.edusciencemadness.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edusciencemadness.org

A primary route to 1-Cyclopentylpyrrolidin-3-ol involves the direct reductive amination of pyrrolidin-3-ol with cyclopentanone (B42830). google.comevitachem.com This one-pot procedure combines the amine and carbonyl compound with a reducing agent, leading to the formation of the target molecule. organic-chemistry.org The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion that is subsequently reduced. sciencemadness.org In a documented synthesis, (3R)-pyrrolidin-3-ol was reacted with cyclopentanone to produce (3R)-1-cyclopentylpyrrolidin-3-ol. google.com

Borohydride (B1222165) reagents are crucial for the reduction step in reductive amination. Sodium borohydride (NaBH₄) and its derivatives are commonly employed to reduce the imine intermediate formed from the condensation of an amine and a carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent favored for reductive aminations. organic-chemistry.orgsigmaaldrich.com Its selectivity allows for the reduction of the iminium ion in the presence of the ketone starting material. harvard.eduorganic-chemistry.org The use of NaBH(OAc)₃ is advantageous due to its effectiveness, broad applicability, and the formation of less toxic byproducts compared to reagents like sodium cyanoborohydride. sigmaaldrich.com The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), and acetic acid can be used as a catalyst. organic-chemistry.org

The general mechanism for reductive amination using a borohydride reagent is a two-step process:

Nucleophilic Addition: The amine (pyrrolidin-3-ol) attacks the carbonyl carbon of the ketone (cyclopentanone) to form a carbinolamine.

Dehydration and Reduction: The carbinolamine dehydrates to form an imine, which is then reduced by the borohydride reagent to yield the final amine product.

Table 1: Key Reagents in Reductive Amination

| Reagent | Role | Reference |

| Pyrrolidin-3-ol | Amine Precursor | google.com |

| Cyclopentanone | Carbonyl Compound | google.comevitachem.com |

| Sodium Triacetoxyborohydride | Reducing Agent | organic-chemistry.orgsigmaaldrich.com |

| Acetic Acid | Catalyst | organic-chemistry.org |

Direct Reductive Amination with Cyclopentanone

N-Alkylation Approaches

N-alkylation is another fundamental method for synthesizing amines, involving the direct formation of a bond between a nitrogen atom and an alkyl group.

The N-alkylation of pyrrolidin-3-ol can be achieved using cyclopentyl halides, such as cyclopentyl bromide. epo.org This method involves the nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine (B122466) ring attacks the electrophilic carbon of the cyclopentyl halide. However, a significant challenge with direct alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination is often considered a superior method to avoid this issue. harvard.edu

Protective Group Chemistry in Synthesis

In multi-step organic syntheses, protecting groups are often essential to prevent unwanted side reactions at reactive functional groups.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgchemistrysteps.com

Protection: The amine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This converts the amine into a carbamate (B1207046), rendering it less nucleophilic. chemistrysteps.com The protection of pyrrolidin-3-ol with a Boc group allows for subsequent chemical transformations on other parts of the molecule without interference from the nitrogen atom. uno.edu

Deprotection: The Boc group is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com The deprotection of N-Boc-pyrrolidine has been studied using various acids and solvents, with isobutylene (B52900) being a notable byproduct. acs.org

Control of Reaction Parameters and Yield Optimization

The efficient synthesis of this compound hinges on the meticulous control of various reaction parameters. Optimization of these factors is crucial for maximizing product yield, enhancing purity, and ensuring the economic viability of the synthesis. Key methodologies for synthesizing this target molecule, such as the reductive amination of a ketone with an amine, are sensitive to conditions including the choice of reagents, catalyst, solvent, temperature, and reaction time.

A prevalent strategy for synthesizing N-substituted pyrrolidinols involves the reductive amination between a ketone and an amine, followed by the reduction of an intermediate imine. wikipedia.org In the context of this compound, this could involve the reaction of cyclopentanone with pyrrolidin-3-ol or cyclopentylamine (B150401) with a protected pyrrolidin-3-one. The optimization of this process requires a systematic evaluation of each parameter's influence on the reaction outcome.

Key Parameters for Optimization:

Choice of Reducing Agent: The selection of the reducing agent is critical in reductive amination. The agent must be capable of reducing the intermediate imine but should not readily reduce the initial carbonyl compound. libretexts.org Commonly used reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective under weakly acidic conditions that favor imine formation, as its reactivity towards ketones and aldehydes is reduced at lower pH. wikipedia.org Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C), is another established method. organic-chemistry.org

Catalyst System: In catalytic hydrogenations, the choice of catalyst and its loading are paramount. Catalysts based on noble metals like palladium are common, but research into more earth-abundant metals like iron and nickel is ongoing to improve sustainability. wikipedia.orgd-nb.info The catalyst's activity and selectivity directly impact the yield and can help minimize side reactions. d-nb.info For other synthetic routes, such as multicomponent reactions, transition metal catalysts based on manganese or zinc have been employed successfully. semanticscholar.org

Solvent Selection: The reaction solvent can significantly influence yield. Solvent polarity can affect the solubility of reactants and intermediates, thereby influencing reaction rates. d-nb.info For instance, studies on related reductive aminations have shown that yields can increase with more polar solvents like water, although common organic solvents like methanol, ethanol, and dichloromethane (B109758) are also frequently used. organic-chemistry.orgd-nb.info

The following data tables illustrate how modifying these parameters can affect reaction outcomes, based on findings from analogous synthetic procedures.

Table 1: Effect of Reducing Agent on Product Yield in a Model Reductive Amination This table demonstrates the yield variation when different reducing agents are used under otherwise similar conditions in a generalized reductive amination process.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaBH₄ | Methanol | 25 | 18 | 94 | organic-chemistry.org |

| NaBH(OAc)₃ | Dichloroethane | 25 | 18 | 99 | organic-chemistry.org |

| NaBH₃CN | Methanol | 25 | 24 | 93 | organic-chemistry.org |

| H₂/Pd/C (5 atm) | Ethanol | 40 | 24 | 0 | organic-chemistry.org |

Yields are based on a model reaction and are illustrative of reagent efficacy.

Table 2: Influence of Temperature and Time on Yield and Diastereoselectivity This table, based on a multicomponent reaction for synthesizing a related spiro{pyrrolidine} structure, shows the impact of temperature and time on yield and the ratio of diastereomers (d.r.).

| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | 120 | 17 | 88 | 2:1 | ua.es |

| 2 | 120 | 8 | - | - | ua.es |

| 3 | 50 | 17 | - | 3:1 | ua.es |

| 4 | Room Temp. | 24 | - | >95:5 | ua.es |

Data illustrates that lower temperatures can significantly improve diastereoselectivity.

Table 3: Catalyst and Solvent Optimization for Furan Synthesis This table highlights the critical role of catalyst and solvent choice in a palladium-catalyzed one-pot synthesis, demonstrating how these parameters directly control reaction yield.

| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 94 | mdpi.com |

| Pd(OAc)₂ | Dioxane | K₂CO₃ | 80 | 78 | mdpi.com |

| Pd(acac)₂ | Dioxane | K₂CO₃ | 80 | 65 | mdpi.com |

| PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | 80 | 85 | mdpi.com |

| PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 80 | 72 | mdpi.com |

Illustrates the superior performance of PdCl₂(CH₃CN)₂ in dioxane for this specific transformation.

Ultimately, the optimization of the synthesis for this compound requires a multi-variable approach, potentially utilizing modern techniques like design of experiments (DoE) to efficiently explore the parameter space and identify the conditions that provide the highest yield and purity. beilstein-journals.orgrsc.org

Advanced Stereochemical Control in 1 Cyclopentylpyrrolidin 3 Ol Synthesis

Enantiomeric Forms and Chiral Purity Considerations

1-Cyclopentylpyrrolidin-3-ol exists as a pair of enantiomers, (R)-1-Cyclopentylpyrrolidin-3-ol and (S)-1-Cyclopentylpyrrolidin-3-ol, which are non-superimposable mirror images of each other. libretexts.orgyoutube.com These enantiomers arise from the chiral carbon atom at the 3-position of the pyrrolidine (B122466) ring, which is bonded to four different groups: a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring. gcms.cz While enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they can exhibit significantly different biological activities. libretexts.org This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer. nobelprize.org

Consequently, achieving high chiral purity, or enantiomeric excess (e.e.), is often a primary goal in the synthesis of this compound for pharmaceutical or biological studies. frontiersin.orgmdpi.com The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or in some cases, toxicity. mdpi.com Therefore, synthetic methods are designed not only to produce the correct enantiomer but also to minimize the amount of its mirror image, often aiming for an enantiomeric purity of greater than 99%. mdpi.com The analysis and quantification of enantiomeric purity are typically performed using chiral chromatography techniques. acs.org

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses a range of techniques designed to produce a specific stereoisomer of a chiral product. wikipedia.org For this compound, these strategies are crucial for obtaining enantiomerically pure forms.

A common and effective strategy for synthesizing a specific enantiomer of this compound is to start with a commercially available, optically pure pyrrolidine derivative. This approach, known as chiral pool synthesis, leverages the pre-existing chirality of the starting material to build the final product. googleapis.comgoogle.com

For instance, the synthesis of (R)-1-Cyclopentylpyrrolidin-3-ol can be achieved by starting with (R)-pyrrolidin-3-ol. google.com Similarly, (S)-1-Cyclopentylpyrrolidin-3-ol can be prepared from (S)-pyrrolidin-3-ol. The key transformation in this approach is the N-alkylation of the pyrrolidine ring with a cyclopentyl group. This is typically accomplished through a reductive amination reaction with cyclopentanone (B42830). googleapis.comgoogle.com

In a typical procedure, the optically pure pyrrolidin-3-ol hydrochloride salt is reacted with cyclopentanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). googleapis.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to afford the N-cyclopentylated product. Because the chiral center at C3 is not directly involved in the reaction, its stereochemical integrity is maintained throughout the synthesis, leading to the desired enantiomer of this compound with high enantiomeric purity. googleapis.comgoogle.com

A variation of this approach involves the use of a protecting group for the nitrogen atom of the pyrrolidine ring, such as a tert-butoxycarbonyl (Boc) group. For example, N-(Tert-butoxycarbonyl)-(R)-3-pyrrolidinol can be deprotected to yield (R)-pyrrolidin-3-ol, which is then subjected to reductive amination with cyclopentanone. googleapis.com

Table 1: Synthesis of Enantiomers of this compound from Optically Pure Precursors

| Starting Material | Target Enantiomer | Key Reaction |

| (R)-Pyrrolidin-3-ol | (R)-1-Cyclopentylpyrrolidin-3-ol | Reductive amination with cyclopentanone |

| (S)-Pyrrolidin-3-ol | (S)-1-Cyclopentylpyrrolidin-3-ol | Reductive amination with cyclopentanone |

| N-(Tert-butoxycarbonyl)-(R)-3-pyrrolidinol | (R)-1-Cyclopentylpyrrolidin-3-ol | Deprotection followed by reductive amination |

This table summarizes the use of optically pure pyrrolidine building blocks for the synthesis of specific enantiomers of this compound.

Enantioselective reductive amination is a powerful strategy for the synthesis of chiral amines from prochiral ketones and an amine source. jocpr.comnih.gov This approach can be applied to the synthesis of this compound by reacting a suitable pyrrolidinone precursor with cyclopentylamine (B150401) in the presence of a chiral catalyst and a reducing agent.

The general mechanism involves the formation of a prochiral enamine or iminium ion intermediate, which is then asymmetrically reduced by a hydride source under the influence of a chiral catalyst. acsgcipr.org The catalyst creates a chiral environment around the intermediate, directing the hydride attack to one face of the molecule, thereby leading to the preferential formation of one enantiomer of the product. jocpr.com

Several types of chiral catalysts can be employed for this purpose, including transition metal complexes with chiral ligands and organocatalysts. frontiersin.orgjocpr.com For example, iridium or rhodium complexes bearing chiral phosphine (B1218219) ligands have been successfully used in the asymmetric hydrogenation of enamines. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, can also catalyze enantioselective reductive aminations by activating the imine intermediate through hydrogen bonding. frontiersin.orgacsgcipr.org

In the context of this compound synthesis, this would involve the reductive amination of 1-cyclopentylpyrrolidin-3-one with an amine source, or the reaction of pyrrolidin-3-one with cyclopentylamine, followed by asymmetric reduction. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. researchgate.net

Chiral catalysts play a pivotal role in asymmetric synthesis by enabling the conversion of achiral or prochiral substrates into chiral products with high enantioselectivity. nobelprize.orgwikipedia.org In the synthesis of this compound, chiral catalysts can be employed in various transformations to establish the stereocenter at the C3 position.

One such application is the asymmetric reduction of a prochiral ketone precursor, 1-cyclopentylpyrrolidin-3-one. This transformation can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a catalytic amount of a chiral catalyst. Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of ketones. sigmaaldrich.com These catalysts coordinate to the ketone and a borane (B79455) reducing agent, creating a rigid, chiral complex that directs the hydride transfer to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.

Another approach involves the use of chiral transition metal catalysts for asymmetric hydrogenation. nobelprize.org For example, ruthenium or rhodium complexes with chiral phosphine ligands like BINAP can catalyze the hydrogenation of a suitable unsaturated precursor to this compound with high enantioselectivity. nobelprize.org

Furthermore, chiral Lewis acids can be used to catalyze various reactions, such as Diels-Alder or aldol (B89426) reactions, that could potentially be used to construct the chiral pyrrolidine ring system of this compound. sigmaaldrich.com The development of new and more efficient chiral catalysts is an active area of research, offering the potential for more sustainable and selective syntheses of chiral compounds like this compound. frontiersin.org

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains at least one stereocenter. nih.govrsc.org While this compound itself only has one stereocenter, diastereoselective strategies can be employed in the synthesis of its precursors to indirectly control the stereochemistry of the final product.

For instance, if a chiral auxiliary is attached to a precursor molecule, it can influence the stereochemical outcome of a subsequent reaction to create the C3 stereocenter. After the desired stereochemistry is set, the auxiliary is removed.

A more direct application of diastereoselective synthesis in this context could involve a reaction where the cyclopentyl group, or a precursor to it, influences the stereochemical outcome at the C3 position of the pyrrolidine ring. For example, a cyclization reaction to form the pyrrolidine ring could be designed in such a way that the bulky cyclopentyl group directs the formation of the hydroxyl group to a specific face of the ring, leading to a diastereomeric preference. chemrxiv.org

Another potential diastereoselective approach is the reduction of a chiral precursor ketone where an existing stereocenter on the molecule directs the approach of the reducing agent. researchgate.net The inherent chirality in the substrate biases the reaction pathway to favor one diastereomer. While specific examples for this compound are not extensively detailed in the provided context, the principles of diastereoselective synthesis represent a valid strategy for achieving stereochemical control. vulcanchem.com

Chiral Catalyst-Mediated Transformations

Analysis of Enantiomeric and Diastereomeric Excess

The successful stereoselective synthesis of this compound, which contains two chiral centers, necessitates precise and reliable analytical methods to quantify the stereochemical purity of the product. The determination of enantiomeric excess (ee) and diastereomeric excess (de) is critical for validating the effectiveness of a synthetic route. mdpi.com The primary techniques employed for this analysis are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. gcms.czhumanjournals.comnih.gov

Chromatographic Methods

Chiral chromatography is a powerful technique for separating stereoisomers. gcms.cz The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. humanjournals.comuni-muenchen.de For diastereomers, which have different physical properties, separation can often be achieved on standard achiral stationary phases, although chiral columns can also be used. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a preferred method for determining the enantiomeric excess of pyrrolidine derivatives. humanjournals.comdujps.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. humanjournals.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. sigmaaldrich.com By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. A patent mentioning a derivative of 1-cyclopentylpyrrolidin reported a chiral HPLC analysis, underscoring the applicability of this technique. googleapis.com

A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. hplc.eu

Illustrative Data from Chiral HPLC Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Peak Area (R-enantiomer) | 1,500 |

| Peak Area (S-enantiomer) | 98,500 |

| Calculated ee | 97% |

Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. gcms.cz Similar to HPLC, it utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. uni-muenchen.dejiangnan.edu.cn The sample is vaporized and carried through the column by an inert gas. The differential interaction between the enantiomers and the CSP results in their separation. libretexts.org For compounds like this compound, derivatization may be necessary to increase volatility and improve separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the diastereomeric ratio of a product mixture. researchgate.net Since diastereomers are chemically distinct, they typically exhibit different chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for direct quantification by integrating the signals corresponding to each diastereomer. researchgate.netrsc.org

Determining enantiomeric excess via NMR is more complex because enantiomers are indistinguishable in an achiral solvent. nih.gov This challenge is overcome by using a chiral resolving agent or a chiral shift reagent. nih.govlibretexts.org These agents interact with the enantiomers to form diastereomeric complexes in situ, which then produce separate signals in the NMR spectrum. mdpi.comnih.gov The ratio of the integrated signals provides the enantiomeric excess.

Illustrative Data from ¹H NMR for Diastereomeric Ratio Determination

| Diastereomer | Diagnostic Proton Signal (δ, ppm) | Integration Value | Diastereomeric Ratio (dr) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| Diastereomer A (major) | 4.15 (multiplet, 1H) | 9.5 | 19:1 | 90% |

| Diastereomer B (minor) | 4.28 (multiplet, 1H) | 0.5 |

In this representative example, distinct signals for a proton adjacent to the hydroxyl group in each diastereomer allow for straightforward integration and calculation of the diastereomeric ratio (dr) and the corresponding diastereomeric excess (de).

Chemical Derivatization and Functionalization of 1 Cyclopentylpyrrolidin 3 Ol

Regioselective Modifications at the Hydroxyl Group (O-Functionalization)

The secondary hydroxyl group at the C3 position of the pyrrolidine (B122466) ring is a prime site for introducing a variety of functional groups through O-functionalization, leading to the formation of ethers, esters, and other derivatives.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a diverse range of functional groups, including ethers, with a predictable inversion of stereochemistry. ontosight.airesearchgate.net For a chiral secondary alcohol like 1-Cyclopentylpyrrolidin-3-ol, this reaction proceeds via an SN2 mechanism, which inverts the configuration at the C3 stereocenter. ontosight.ainih.gov

The reaction involves activating the hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). ontosight.aiacs.org This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. thieme-connect.com Subsequent nucleophilic attack by a suitable oxygen nucleophile (R-OH), such as a phenol (B47542) or another alcohol, displaces the activated hydroxyl group to form the corresponding ether. researchgate.net

General Reaction Scheme:

this compound + R-OH + PPh₃ + DEAD → 3-O-R-1-Cyclopentylpyrrolidine + Ph₃P=O + DEAD-H₂

This method is highly valued for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide library of ether derivatives. acs.org

The hydroxyl group of this compound can be readily converted into esters through various esterification and O-acylation methods. These reactions are fundamental in modifying the polarity and biological activity of the parent molecule.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govnih.gov The reaction is an equilibrium process, and it is often driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. nih.govnih.gov

Acylation with Acyl Chlorides and Anhydrides: A more reactive and often higher-yielding approach is the O-acylation using acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O). nih.gov These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. osaka-u.ac.jp This method allows for the introduction of a wide variety of acyl groups. nih.govuniba.it One-step O-acylation of similar 1,3-dicarbonyl compounds has been achieved using carboxylic acids activated by reagents like perfluoroalkanosulfonyl fluoride. masterorganicchemistry.com

Table 1: O-Functionalization Reactions

| Reaction Type | Reagents | Product Type | Key Features |

| Mitsunobu Reaction | Alcohol/Phenol (R-OH), PPh₃, DEAD/DIAD | Ether | Inversion of stereochemistry; Mild conditions. ontosight.aithieme-connect.com |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible; Requires forcing conditions or water removal. nih.gov |

| O-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O), Base (e.g., Pyridine) | Ester | High-yielding; Generally irreversible. nih.gov |

Mitsunobu Reaction for Ether Formation

Transformations Involving the Pyrrolidine Nitrogen (N-Functionalization)

The secondary amine of the pyrrolidine ring is a key site for structural diversification. N-functionalization through alkylation or acylation can significantly alter the molecule's steric and electronic properties.

The synthesis of N-substituted pyrrolidines is a common strategy in medicinal chemistry. acs.org For this compound, the existing N-cyclopentyl group means that further substitution would lead to a quaternary ammonium (B1175870) salt, unless the cyclopentyl group is first removed. However, if starting from a precursor like pyrrolidin-3-ol, the nitrogen can be functionalized to introduce the cyclopentyl group and another substituent. The formation of N-substituted pyrrole (B145914) derivatives often utilizes methods like the Paal-Knorr or Clauson-Kaas pyrrole synthesis. osti.govchemrxiv.org

Assuming the pyrrolidine nitrogen is secondary (i.e., starting from pyrrolidin-3-ol before the introduction of the cyclopentyl group), standard N-alkylation and N-acylation reactions can be employed for scaffold diversification.

N-Alkylation: This can be achieved by reacting the secondary amine with alkyl halides (R-X) in the presence of a base to scavenge the resulting acid (HX). acs.org Another powerful method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This latter approach is particularly useful for creating a diverse range of N-substituted derivatives. Modern methods also include catalyst systems like Cp*Co(III) for the N-alkylation of amines with alcohols.

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides or anhydrides, similar to O-acylation. osaka-u.ac.jp This reaction typically proceeds readily under basic or neutral conditions to form the corresponding N-acyl derivative (an amide). These amides are generally stable and introduce different electronic and hydrogen-bonding properties compared to the parent amine.

Table 2: N-Functionalization Reactions (on a Pyrrolidin-3-ol precursor)

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Pyrrolidine | Standard SN2 reaction. acs.org |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Pyrrolidine | Forms C-N bond; Wide substrate scope. |

| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | N-Acyl Pyrrolidine (Amide) | Forms a stable amide bond. osaka-u.ac.jp |

Formation of N-Substituted Pyrrolidine Moieties

Expansion and Modification of the Cyclopentyl Moiety

Modifying the N-cyclopentyl group presents a greater synthetic challenge but offers a route to novel analogs with altered spatial and conformational properties. Direct functionalization of a saturated carbocycle often requires advanced synthetic methods.

C-H Functionalization: Modern synthetic chemistry has seen the advent of C-H activation/functionalization reactions. thieme-connect.com These methods, often employing transition metal catalysts (e.g., Rhodium, Palladium), could potentially be used to introduce new functional groups directly onto the cyclopentyl ring. However, achieving regioselectivity on a symmetric ring like cyclopentane (B165970) can be challenging.

Ring Expansion and Contraction: Skeletal editing techniques allow for the rearrangement of cyclic structures. For instance, methods for the ring expansion of cyclic amines have been developed, which could potentially convert the N-cyclopentyl amine into an N-cyclohexyl derivative. nih.gov Conversely, ring contraction of piperidines to cyclopentylamines has also been reported, showcasing the possibility of manipulating ring size through photochemical methods. nih.gov Such transformations often proceed through radical intermediates or carbocation rearrangements. chemrxiv.org

Strain-Release Functionalization: An emerging strategy in medicinal chemistry is the use of strained ring systems to introduce substituents. nih.gov While not a direct modification of the existing cyclopentyl group, this concept highlights the importance of such saturated rings as bioisosteres. It is conceivable that a synthetic route could be designed to build a functionalized cyclopentyl ring from a strained precursor before its attachment to the pyrrolidine nitrogen. nih.gov

These advanced strategies, while not routine, represent potential pathways for creating structurally unique derivatives of this compound, which is of significant interest in the exploration of new chemical space for drug discovery. researchgate.net

Introduction of Heteroaromatic and Aromatic Systems on the Pyrrolidine Ring

The introduction of aromatic and heteroaromatic moieties onto the this compound scaffold is a key strategy in medicinal chemistry to explore new chemical space and modulate pharmacological activity. These aromatic systems can engage in various interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions, making them valuable additions to the core structure.

One documented method for attaching a heteroaromatic system to this compound involves a Mitsunobu reaction. nih.gov This reaction allows for the etherification of the hydroxyl group on the pyrrolidine ring with a hydroxy-substituted heteroaromatic compound. For instance, this compound has been successfully coupled with a 2-(1,2,4-oxadiazol-5-yl)phenol derivative. nih.gov In this synthesis, the reaction proceeds by activating the pyrrolidinol with a phosphine reagent, such as tributylphosphine (B147548) (nBu₃P), and an azodicarbonyl compound like 1,1′-(azodicarbonyl)dipiperidine (ADDP), which facilitates the nucleophilic substitution by the phenolic oxygen of the heteroaromatic system. nih.gov This approach provides a direct route to link the cyclopentylpyrrolidine motif to a pre-functionalized aromatic core.

The table below summarizes the research findings for the synthesis of a heteroaryl-substituted derivative of this compound.

Table 1: Synthesis of a Heteroaromatic Derivative of this compound

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|

This interactive table provides a summary of the synthetic route for the functionalization of this compound with a heteroaromatic system.

Synthesis of Polycyclic and Fused Ring Derivatives

The synthesis of polycyclic and fused ring derivatives from this compound is a potential avenue for creating structurally complex and novel chemical entities. Such modifications would involve forming additional rings that share one or more atoms with the original pyrrolidine or cyclopentyl rings, leading to rigid and defined three-dimensional structures. These types of transformations often rely on intramolecular cyclization reactions, where functional groups appended to the initial scaffold react to form new ring systems. libretexts.org

Common strategies for constructing fused or polycyclic frameworks include cascade reactions, intramolecular cycloadditions, and ring-closing metathesis. beilstein-journals.orguomustansiriyah.edu.iq For example, a suitably functionalized derivative of this compound could potentially undergo an intramolecular Heck reaction, a Diels-Alder reaction, or a Pictet-Spengler type cyclization to yield a polycyclic structure.

Despite the theoretical potential for such transformations, a review of the available scientific literature did not yield specific examples of polycyclic or fused ring derivatives being synthesized directly from this compound. While general methods for the synthesis of complex cyclic compounds are well-established, their application to this particular starting material has not been explicitly documented in the searched resources. beilstein-journals.orgchemistryviews.org Further research would be required to explore and develop synthetic routes for the creation of such complex derivatives from this compound.

Spectroscopic and Computational Characterization of 1 Cyclopentylpyrrolidin 3 Ol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1-Cyclopentylpyrrolidin-3-ol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In ¹H NMR, characteristic signals are expected for the protons of the cyclopentyl group and the pyrrolidine (B122466) ring. vulcanchem.com The methine proton on the carbon bearing the hydroxyl group (C3) would appear as a distinct multiplet. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons of the cyclopentyl ring would likely appear as a series of overlapping multiplets.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate chemical shift ranges based on known values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

| Atom Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| Pyrrolidine C2-H₂ | ~2.5 - 3.0 | ~55 - 60 |

| Pyrrolidine C3-H | ~4.1 - 4.3 | ~70 - 75 |

| Pyrrolidine C4-H₂ | ~1.8 - 2.2 | ~35 - 40 |

| Pyrrolidine C5-H₂ | ~2.5 - 3.0 | ~52 - 57 |

| Cyclopentyl C1'-H | ~2.8 - 3.2 | ~60 - 65 |

| Cyclopentyl C2'/C5'-H₂ | ~1.4 - 1.9 | ~28 - 33 |

| Cyclopentyl C3'/C4'-H₂ | ~1.4 - 1.9 | ~23 - 26 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound (molecular formula C₉H₁₇NO), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 156. mdpi.com This has been confirmed in studies where this compound was synthesized as an intermediate. mdpi.com

Under harder ionization conditions, such as electron ionization (EI), the molecule undergoes characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 137.

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This could result in the loss of a C₄H₇ fragment from the pyrrolidine ring or cleavage within the cyclopentyl group.

Loss of the cyclopentyl group: Cleavage of the N-Ccyclopentyl bond could lead to a fragment corresponding to the protonated pyrrolidin-3-ol ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₇NO + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 138 | [C₉H₁₆N]⁺ | Loss of H₂O from the molecular ion |

| 88 | [C₄H₁₀NO]⁺ | Cleavage of the cyclopentyl group |

Computational Chemistry Approaches for Structural and Electronic Insights

Computational chemistry provides powerful tools to complement experimental data, offering insights into the molecule's three-dimensional structure, stability, and electronic characteristics. ub.edu

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. mdpi.comspectroscopyonline.com For this compound, DFT calculations are used to optimize the geometry of various possible conformers to find the most stable structures. bohrium.com These calculations can determine properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ub.edu

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve angle strain. maricopa.edu The two most common puckered forms are the "envelope" (Cₛ symmetry, where one atom is out of the plane of the other four) and the "twist" (C₂ symmetry, where two atoms are on opposite sides of the plane defined by the other three). aip.org For substituted pyrrolidines like proline, these conformations are often described as Cγ-endo ("DOWN") or Cγ-exo ("UP"), depending on the position of the Cγ atom relative to a reference plane. frontiersin.orgresearchgate.net Quantum mechanical calculations can determine the relative energy of these different puckers for this compound. frontiersin.org The presence of the bulky cyclopentyl group on the nitrogen and the hydroxyl group at the C3 position significantly influences the energetic preference for a specific puckered conformation.

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm structural assignments. ub.edu The standard workflow for predicting NMR spectra involves several steps:

A conformational search is performed using a computationally inexpensive method like molecular mechanics to identify all possible low-energy conformers. github.io

The geometry of each of these conformers is then optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional). nih.govgithub.io

NMR chemical shifts are calculated for each optimized conformer using specialized methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govscispace.com

The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their calculated Boltzmann population at a given temperature. github.io

This approach allows for a direct comparison between theoretical and experimental spectra, aiding in the unambiguous assignment of complex NMR signals and providing a deeper understanding of the molecule's conformational preferences. nih.govnih.gov

Role As a Core Synthetic Building Block and Intermediate in Advanced Chemical Syntheses

Construction of Complex Heterocyclic Systems

The inherent structure of 1-cyclopentylpyrrolidin-3-ol, containing both a nucleophilic secondary amine (after deprotection or as a precursor) and a hydroxyl group, makes it an ideal starting material for the construction of intricate heterocyclic frameworks. cymitquimica.com These systems are foundational in medicinal chemistry and materials science.

The general approach often involves coupling this compound with other heterocyclic precursors to generate target molecules with desired functionalities and spatial arrangements. This modular approach is efficient for creating diverse structures for biological screening. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized Using this compound

| Precursor Compound | Reaction Type | Resulting Heterocyclic System | Research Focus | Reference |

| This compound | Mitsunobu Reaction | 5-(2-((1-Cyclopentylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | Antiviral Agents (SARS-CoV-2) | mdpi.comkuleuven.be |

Precursor for Scaffold-Based Library Synthesis

In modern drug discovery, the synthesis of compound libraries based on a common molecular scaffold is a cornerstone strategy for identifying new therapeutic agents. enamine.netijpsr.com this compound serves as an excellent precursor for such scaffold-based library synthesis due to its adaptable structure. mdpi.com The pyrrolidine (B122466) ring acts as a rigid, three-dimensional scaffold that can be systematically decorated with various substituents. nih.govrsc.org

In one documented approach, a core intermediate containing a Boc-protected cyclic amine was synthesized. kuleuven.be Following deprotection, the resulting free amine was alkylated with a variety of alkyl or cycloalkyl halides to afford a library of target compounds. kuleuven.be this compound is used in such sequences to introduce the N-cyclopentyl group, contributing to the structural diversity of the final library. mdpi.comkuleuven.be This method, known as scaffold decoration, allows for the rapid generation of numerous analogs from a common intermediate, which is crucial for exploring structure-activity relationships (SAR). enamine.netmdpi.com

The ability to generate a focused library of compounds around the this compound core enables a systematic investigation of how different functional groups impact biological activity. mdpi.commdpi.com

Intermediate in the Academic Exploration of Novel Chemical Entities

Academic research groups frequently employ readily available and versatile building blocks like this compound to explore novel areas of chemical space. cymitquimica.comcymitquimica.com Its utility as a synthetic intermediate facilitates the creation of new molecules whose properties have not yet been characterized. asischem.com

A significant example of its application is in the academic-led discovery of potential antiviral agents. In a study focused on identifying inhibitors of SARS-CoV-2 replication, this compound was used as an intermediate to synthesize a specific analog within a series of 1-heteroaryl-2-alkoxyphenyl compounds. mdpi.comkuleuven.be The resulting novel compound, 5-(2-((1-cyclopentylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, was synthesized and evaluated for its biological activity. mdpi.comkuleuven.be This type of exploratory research is fundamental to the discovery of new chemical entities with potential therapeutic applications. organic-chemistry.org The use of this compound allows for the systematic modification of a lead compound to probe the chemical and biological landscape. mdpi.com

Table 2: Research Application of this compound as an Intermediate

| Research Area | Role of this compound | Synthesized Entity | Finding | Reference |

| Antiviral Discovery | Building block for analog synthesis | 5-(2-((1-Cyclopentylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | The compound was synthesized as part of a structure-activity relationship study against SARS-CoV-2. | mdpi.comkuleuven.be |

Chiral Building Block in Stereochemically Defined Syntheses

This compound possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images (enantiomers). This chirality is a critical feature, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. The use of enantiomerically pure compounds is a central theme in modern pharmaceutical chemistry. chimia.chencyclopedia.pub

The compound can be used as a chiral building block to construct stereochemically defined final products. nih.govrsc.org For example, in the synthesis of potential SARS-CoV-2 inhibitors, researchers synthesized and tested the individual enantiomers of a related hit compound by starting with optically pure pyrrolidine building blocks. mdpi.com Although in that specific case, the two enantiomers showed similar biological profiles, the study highlights the importance and practice of stereoselective synthesis. mdpi.comsonar.ch By using a specific enantiomer of this compound, chemists can control the absolute configuration of the target molecule, which is essential for understanding its interaction with chiral biological targets like enzymes and receptors. nih.gov

Emerging Research Directions and Future Prospects for 1 Cyclopentylpyrrolidin 3 Ol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The push towards "green chemistry" has profound implications for the synthesis of pyrrolidine (B122466) derivatives. mdpi.comrsc.org Traditional methods for constructing the pyrrolidine ring often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant environmental impact. rsc.org Current research is actively pursuing more sustainable alternatives.

One promising approach involves the use of renewable feedstocks. Lignocellulosic biomass, for instance, can be a source of alcohols that, through catalytic dehydrogenation and subsequent coupling reactions, can yield pyrrole (B145914) and pyrrolidine structures. rsc.org However, challenges remain in controlling selectivity to avoid the formation of byproducts like cyclic imides and lactones. rsc.org

Another key area of development is the use of environmentally benign catalysts and solvents. mdpi.com For example, β-cyclodextrin, a water-soluble supramolecular solid, has been demonstrated as a green catalyst for the one-pot, three-component synthesis of highly substituted pyrrolidine-2-one derivatives in a water-ethanol medium at room temperature. rsc.org This method avoids the use of hazardous solvents and metal catalysts, which can be expensive and lead to product contamination. rsc.org Similarly, the use of solid acid catalysts like H-form zeolites has shown promise in the synthesis of N-substituted pyrroles from furanic compounds and amines under milder conditions than traditional methods. rsc.org

The principles of green chemistry also emphasize atom economy and the reduction of waste. In this vein, one-pot multi-component reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing purification steps and solvent usage. rsc.org

Chemoenzymatic Approaches to Enantiopure 1-Cyclopentylpyrrolidin-3-ol

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool for accessing enantiopure pyrrolidinols. nih.govresearchgate.net

Enzymatic kinetic resolution is a widely used technique. rsc.org For instance, lipases, such as those from Candida antarctica (CALB), have been successfully employed in the resolution of racemic 3-hydroxypyrrolidines. rsc.orgmdpi.com In one approach, the enzyme selectively acetylates one enantiomer of the racemic alcohol, allowing for the separation of the acetylated product and the remaining unreacted enantiomer, both in high enantiomeric excess. rsc.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. rsc.org

Besides resolution, enzymes can also be used for the stereoselective synthesis of key intermediates. For example, the enzymatic reduction of a prochiral N-substituted-3-pyrrolidinone can yield an optically active N-substituted-3-hydroxypyrrolidine. google.com Furthermore, chemoenzymatic strategies have been developed for the synthesis of complex natural products containing the pyrrolidine motif, showcasing the broad applicability of this approach. nih.gov

Table 1: Examples of Chemoenzymatic Syntheses Involving Pyrrolidine Derivatives

| Enzyme | Reaction Type | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Lipase PS-IM | Acetylation | Racemic 3-hydroxy-pyrrolidine | (R)-acetylated pyrrolidine and (S)-3-hydroxy-pyrrolidine | Excellent enantioselectivity for both product and remaining starting material. rsc.org | rsc.org |

| CAL-A | Hydrolysis | Racemic cyclic aminophosphonate | (S)-benzyl carbamate (B1207046) product and (R)-aminophosphonate | Good enantioselectivities for both product and remaining starting material. rsc.org | rsc.org |

| Nitrilase | Hydrolysis | Racemic 3-nitrile-pyrroline | β-amino acid | Good yield and enantioselectivity. rsc.org | rsc.org |

| CALB | Transesterification | Racemic chlorohydrin | (R)-chlorohydrin | High enantiomeric purity of the building block for (S)-bisoprolol synthesis. mdpi.com | mdpi.com |

Photochemical and Electrochemical Modifications

Photochemistry and electrochemistry offer unique and powerful methods for the modification of heterocyclic compounds like pyrrolidines, often under mild conditions and with high selectivity. oup.comchemrxiv.org

Photochemical reactions can be used to induce skeletal rearrangements and functionalizations that are difficult to achieve through traditional thermal methods. acs.orgnih.gov For example, recent research has demonstrated the photochemical conversion of pyridines into bicyclic pyrazolines and pyrazoles, and the transformation of nitroarenes into rigidified pyrrolidine analogues. acs.orgnih.govacs.org These methods can provide access to novel, sp³-rich scaffolds that are of interest in drug discovery. chemrxiv.orgnih.gov

Electrochemistry provides an alternative means of generating reactive intermediates for the synthesis and modification of pyrrolidines. oup.comnih.gov Anodic oxidation can be used to generate amidyl radicals from amides, which can then undergo intramolecular cyclization to form pyrrolidine rings. oup.comnih.gov This approach avoids the need for external chemical oxidants. nih.gov Electrosynthesis can be particularly advantageous for generating highly reactive species under ambient conditions without the use of toxic or precious metal catalysts. nih.govbeilstein-journals.org The combination of electrochemistry with flow microreactors can further enhance reaction efficiency and scalability. nih.govbeilstein-journals.org

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. zinsser-analytic.comresearchgate.net These platforms can significantly accelerate the synthesis and purification of novel compounds, including derivatives of this compound. zinsser-analytic.comnih.gov

Automated systems can perform multi-step syntheses, including reaction setup, workup, and purification, with high precision and reproducibility. zinsser-analytic.com They are particularly well-suited for diversity-oriented synthesis, where a wide range of building blocks can be combined to generate a large number of structurally diverse products. researchgate.netnih.gov For example, an automated platform has been used to synthesize over 1000 iminopyrrolidine derivatives using a Ugi three-component reaction. researchgate.netnih.gov

Flow chemistry is a key technology in automated synthesis. thieme-connect.commdpi.comsyrris.com Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. europa.eu The integration of flow chemistry with automated platforms allows for the efficient, on-demand synthesis of chemical libraries. syrris.com

Table 2: Technologies in Automated Pyrrolidine Synthesis

| Technology | Application | Advantages | Reference |

|---|---|---|---|

| Automated Liquid and Powder Handling | High-throughput synthesis of pyrrolidinyl-methanone derivatives | Increased research output, improved reproducibility, fully automated workup. zinsser-analytic.com | zinsser-analytic.com |

| I-DOT (Immediate Drop-on-Demand Technology) | Nanoscale synthesis of iminopyrrolidine derivatives | Miniaturization, acceleration of synthesis, high-throughput screening. researchgate.netnih.gov | researchgate.netnih.gov |

| Flow Chemistry | Synthesis of piperidine (B6355638) and pyrrolidine derivatives via electroreductive cyclization | Efficient, green, and scalable synthesis; avoids toxic reagents. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Automated Flow Protocol | C(sp³)–H functionalization of saturated N-heterocycles | Fully automated process from reaction optimization to scale-up. acs.org | acs.org |

Theoretical Advancements in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms of organic reactions. beilstein-journals.orgresearchgate.netmedcraveonline.com In the context of this compound chemistry, theoretical studies can provide valuable insights into reaction pathways, transition states, and the factors governing selectivity.

For example, DFT calculations have been used to elucidate the mechanism of the three-component reaction for the synthesis of substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These studies can help in optimizing reaction conditions and in the rational design of new synthetic routes. beilstein-journals.org Theoretical models can also be used to predict the regioselectivity of cycloaddition reactions used to construct the pyrrolidine ring. medcraveonline.com

Furthermore, computational methods are being employed to study the binding modes of pyrrolidine-based compounds with biological targets, which is crucial for structure-based drug design. researchgate.net By combining theoretical predictions with experimental results, researchers can gain a deeper understanding of reaction mechanisms and accelerate the discovery of new molecules with desired properties. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.